molecular formula C12H16BrNO B11993242 N-(2-bromo-4-methylphenyl)-2,2-dimethylpropanamide CAS No. 87995-50-4

N-(2-bromo-4-methylphenyl)-2,2-dimethylpropanamide

Cat. No.: B11993242
CAS No.: 87995-50-4
M. Wt: 270.17 g/mol
InChI Key: HBNZGZDYMNYJMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromo-4-methylphenyl)-2,2-dimethylpropanamide is an organic compound with a molecular formula of C12H16BrNO. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further substituted with a methyl group and a dimethylpropanamide moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-2,2-dimethylpropanamide typically involves the bromination of 4-methylacetophenone followed by amide formation. The process can be summarized as follows:

    Bromination: 4-methylacetophenone is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the ortho position relative to the methyl group.

    Amide Formation: The resulting 2-bromo-4-methylacetophenone is then reacted with 2,2-dimethylpropanamide in the presence of a base such as sodium hydride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Conditions typically involve heating in a polar solvent such as dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Substitution: Formation of N-(2-substituted-4-methylphenyl)-2,2-dimethylpropanamide derivatives.

    Oxidation: Formation of 2-bromo-4-methylbenzophenone.

    Reduction: Formation of 2-bromo-4-methylphenylmethanol.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-2,2-dimethylpropanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)acetamide
  • 2-bromo-4-methylacetanilide
  • N-(2-bromo-4-methylphenyl)acetamide

Uniqueness

N-(2-bromo-4-methylphenyl)-2,2-dimethylpropanamide is unique due to the presence of the dimethylpropanamide moiety, which imparts distinct steric and electronic properties

Properties

CAS No.

87995-50-4

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C12H16BrNO/c1-8-5-6-10(9(13)7-8)14-11(15)12(2,3)4/h5-7H,1-4H3,(H,14,15)

InChI Key

HBNZGZDYMNYJMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C)(C)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.